2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide - 847409-54-5

2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide

Catalog Number: EVT-2998754
CAS Number: 847409-54-5
Molecular Formula: C19H22FN7O3
Molecular Weight: 415.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356 is a novel, potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is under clinical development for treating type 2 diabetes. [, ] BI 1356 effectively inhibits DPP-4 activity in vitro with an IC50 of approximately 1 nM. [] It exhibits a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, saxagliptin, and vildagliptin. [] This sustained action is attributed to its slow dissociation rate from DPP-4. [] BI 1356 demonstrates significant antihyperglycemic activity by controlling glucagon-like peptide-1 (GLP-1) and insulin levels. [, ]

Linagliptin

Compound Description: Linagliptin is an FDA-approved medication for managing type 2 diabetes. [] It functions as a highly potent, selective, and long-acting DPP-4 inhibitor. [, ] Its mechanism of action involves preventing the degradation of incretin hormones, such as GLP-1, thereby increasing their levels and improving glycemic control. [, ]

Relevance: Linagliptin, similar to BI 1356, serves as a basis for identifying potential DPP-4 inhibitors through structural comparison. [] Both linagliptin and the target compound, 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide, belong to the xanthine class of DPP-4 inhibitors. This shared chemical class, along with the structural similarities in their core structures, suggests potential DPP-4 inhibitory activity for the target compound.

Sitagliptin

Compound Description: Sitagliptin is another FDA-approved drug for type 2 diabetes management. [] It acts as a potent and selective DPP-4 inhibitor, enhancing the action of incretin hormones like GLP-1. [, ] This action leads to improved blood glucose regulation in individuals with type 2 diabetes.

Relevance: Structurally, Sitagliptin shares a similar core structure with Linagliptin and the target compound. [] This structural resemblance, coupled with its classification as a DPP-4 inhibitor, makes it a relevant reference point for understanding the potential pharmacological profile of 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide.

Alogliptin

Compound Description: Alogliptin, also an FDA-approved drug for type 2 diabetes, is a highly selective and potent inhibitor of DPP-4. [] Its binding to DPP-4 enhances the activity of incretin hormones, contributing to better blood sugar control in patients with type 2 diabetes.

Relevance: Alogliptin is structurally similar to Linagliptin and Sitagliptin, particularly in the presence of a substituted piperidine ring. [] Although the core structures of Alogliptin and the target compound differ, the presence of similar substituents and their shared classification as DPP-4 inhibitors make it a relevant compound for comparison. This suggests that 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide might exhibit comparable antidiabetic effects by inhibiting DPP-4.

Properties

CAS Number

847409-54-5

Product Name

2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide

IUPAC Name

2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide

Molecular Formula

C19H22FN7O3

Molecular Weight

415.429

InChI

InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30)

InChI Key

RAADLIUQZXRFFK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.